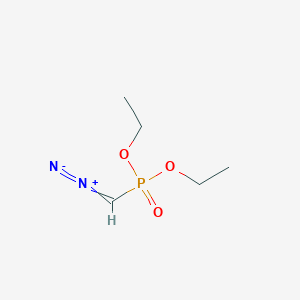
4,4',4''-Nitrilotriphenol
Descripción general
Descripción
4,4’,4’'-Nitrilotriphenol is an organic compound with the molecular formula C21H15NO6. It is known for its unique structure, which consists of a nitrilo group (-N=) attached to three phenol groups. This compound is used in various fields, including organic synthesis and pharmaceutical synthesis.
Métodos De Preparación
4,4’,4’'-Nitrilotriphenol can be synthesized through different methods. One common approach involves the extraction of compounds from natural sources, such as Praxelis clematidea. The dried aerial parts of the plant are subjected to ethanol extraction, followed by solvent partitioning using hexane, chloroform, ethyl acetate, and water. The fractions are then separated using silica gel chromatography and reversed-phase chromatography . Another method involves the use of low-cost raw materials and simple reactions to produce the compound, followed by oxidation with air to obtain the desired product .
Análisis De Reacciones Químicas
4,4’,4’'-Nitrilotriphenol undergoes various chemical reactions, including reduction, oxidation, and substitution. One notable reaction is the reduction of 4-nitrophenol to 4-aminophenol, which is commonly used to assess the catalytic activity of metallic nanoparticles. This reaction is important for industrial water treatment and synthetic pathways. The compound also forms complexes that are pivotal in studying bimolecular nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4,4’,4’'-Nitrilotriphenol has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and pharmaceutical synthesis. In biology, it has been evaluated for its antimicrobial effects against bacterial and fungal pathogens, such as Xanthomonas oryzae and Pyricularia oryzae . In medicine, it is investigated for its potential use in developing electrochemical sensors and photocatalytic degradation processes for environmental remediation. Additionally, it is explored as an organic radical cathode material for high-rate aqueous zinc-ion batteries .
Mecanismo De Acción
The mechanism of action of 4,4’,4’'-Nitrilotriphenol involves its interaction with molecular targets and pathways. For instance, its reduction reaction with 4-nitrophenol to 4-aminophenol is facilitated by the catalytic activity of metallic nanoparticles. The compound’s antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal pathogens . In electrochemical applications, its high electron conductivity and stability contribute to its effectiveness as a cathode material .
Comparación Con Compuestos Similares
4,4’,4’‘-Nitrilotriphenol can be compared with other similar compounds, such as 2,4-Dinitrophenol. While both compounds are used in biochemical studies, 4,4’,4’'-Nitrilotriphenol is unique due to its specific structure and applications in various fields. Other similar compounds include 4-aminothiophenol, which is used in surface-enhanced Raman scattering research, and graphitic carbon nitride-based photocatalysts used for environmental remediation.
Propiedades
IUPAC Name |
4-(4-hydroxy-N-(4-hydroxyphenyl)anilino)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPXQMGQXGDRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595896 | |
| Record name | 4,4',4''-Nitrilotriphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25926-14-1 | |
| Record name | 4,4',4''-Nitrilotriphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate](/img/structure/B3050356.png)

![Pyrido[2,3-e][1,2,4]triazine](/img/structure/B3050359.png)








